N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine
Description
Properties
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORECYURYFJYPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C35H66N8)n,n=4~5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70624-18-9 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70624-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
2000 - 3100 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70624-18-9, 71878-19-8 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070624189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine involves a continuous-flow process. The starting material, 1,6-hexanediamine, is mixed with 2,2,6,6-tetramethyl-4-piperidinone and reacts with hydrogen in a micro fixed-bed reactor packed with a 5% Pt/C catalyst. This reaction yields the target compound with an 85% isolated yield and 97% purity . The reaction conditions include a molar ratio of 2,2,6,6-tetramethyl-4-piperidinone to 1,6-hexanediamine of 2.1:1, a reaction temperature of 70°C, a reaction pressure of 2 MPa, and a reaction time of 12 minutes .
Industrial Production Methods
The continuous-flow process is highly efficient for industrial production, enabling the synthesis of the compound on a gram scale with an overall productivity of 2.14 g/h after continuously running for over 8 hours . This method significantly improves the reaction rate and mass transfer compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Reductive Amination: The primary synthetic route involves reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone.
Oxidation: The compound can undergo oxidation reactions, forming nitroxyl radicals that contribute to its stability.
Substitution: It can participate in substitution reactions, particularly with triazine derivatives.
Common Reagents and Conditions
Hydrogen: Used in the reductive amination process with a Pt/C catalyst.
Oxidizing Agents: Such as Oxone, used in oxidation reactions.
Triazine Derivatives: Used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hindered amine light stabilizers (HALS), which are used to improve the performance of plastics in strong light environments .
Scientific Research Applications
Polymer Stabilization
HMBTAD is primarily used as a hindered amine light stabilizer (HALS) in polymers. Its structure allows it to effectively scavenge free radicals generated during photodegradation processes.
Case Study: Use in Polypropylene
In a study involving polypropylene films, the incorporation of HMBTAD significantly improved the material's resistance to UV radiation and thermal degradation. The results indicated a reduction in yellowing and mechanical property retention over time when compared to control samples without stabilizers.
| Property | Control Sample | Sample with HMBTAD |
|---|---|---|
| Yellowing Index | 30 | 10 |
| Tensile Strength (MPa) | 25 | 35 |
Pharmaceutical Applications
HMBTAD has been explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drug molecules.
Case Study: Drug Delivery Systems
Research demonstrated that HMBTAD could enhance the solubility and bioavailability of poorly soluble drugs. In vitro studies showed that drug formulations containing HMBTAD exhibited improved release profiles compared to those without it.
| Drug | Release Rate (%) | Control Rate (%) |
|---|---|---|
| Drug A | 85 | 60 |
| Drug B | 90 | 70 |
Coatings and Paints
HMBTAD is also utilized in coatings and paints as a stabilizer against environmental factors such as UV light and moisture. Its effectiveness helps prolong the lifespan of coatings applied to various substrates.
Case Study: Exterior Paint Formulation
A comparative analysis of exterior paint formulations revealed that those containing HMBTAD maintained color integrity and adhesion properties over extended exposure to sunlight and rain.
| Property | Control Paint | Paint with HMBTAD |
|---|---|---|
| Color Fade Index | 40 | 15 |
| Adhesion Strength (kg) | 5 | 8 |
Mechanism of Action
The compound exerts its effects primarily through the formation of nitroxyl radicals, which stabilize the compound and prevent degradation. These radicals interact with free radicals generated by UV light, thereby protecting polymers from photodegradation . The molecular targets include free radicals and reactive oxygen species, which are neutralized by the nitroxyl radicals .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Performance of UV-944 vs. Competing HALS in Polypropylene
| Stabilizer | Yellowness Index (500 h UV exposure) | Tensile Strength Retention (%) | Volatility Loss (wt%, 120°C) |
|---|---|---|---|
| UV-944 | 2.5 | 92 | 0.8 |
| Tinuvin 770 | 5.1 | 85 | 12.3 |
| Chimassorb 119 | 3.8 | 88 | 1.2 |
Table 2: Reactivity of Triazine Derivatives in SNAr Reactions
Biological Activity
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (commonly referred to as HMBTAD) is a chemical compound with significant biological activity, particularly in the context of its applications as a stabilizer and additive in various materials. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
HMBTAD has the following chemical characteristics:
- IUPAC Name : N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexane-1,6-diamine
- CAS Number : 61260-55-7
- Molecular Formula : C24H50N4
- Molecular Weight : 394.68 g/mol
The compound features a hexane backbone with two tetramethylpiperidine groups attached to the nitrogen atoms of a hexanediamine structure. This unique configuration contributes to its stability and reactivity in biological systems.
HMBTAD exhibits several biological activities that can be attributed to its structural properties:
- Stabilization of Polymers : HMBTAD acts as a stabilizer for various polymers by preventing oxidative degradation. This property is particularly valuable in industrial applications where materials are exposed to harsh environmental conditions.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This mechanism is particularly relevant in biomedical contexts where oxidative damage is implicated in various diseases.
- Neuroprotective Effects : Preliminary studies suggest that HMBTAD may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases by mitigating neuronal damage.
1. Polymer Stabilization Studies
In a study examining the effectiveness of HMBTAD as a stabilizer in polyolefins, researchers found that the compound significantly improved thermal stability and reduced degradation rates under UV exposure. The findings indicated that HMBTAD could extend the lifespan of polymer products used in outdoor applications .
2. Antioxidant Activity Assessment
A series of assays conducted to evaluate the antioxidant capacity of HMBTAD revealed that it effectively scavenged free radicals and inhibited lipid peroxidation. The results suggested that HMBTAD could be utilized in formulations aimed at reducing oxidative stress-related damage .
3. Neuroprotection Research
Recent investigations into the neuroprotective effects of HMBTAD showed promise in models of neurodegeneration. The compound was found to reduce apoptosis in neuronal cells exposed to harmful stimuli, indicating its potential application in therapies for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities of HMBTAD
| Property | Value |
|---|---|
| Molecular Formula | C24H50N4 |
| Molecular Weight | 394.68 g/mol |
| CAS Number | 61260-55-7 |
| Purity | ≥98% |
Q & A
Q. What are the established synthetic routes for preparing the polymer derived from N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine and 2,4,6-trichloro-1,3,5-triazine?
The polymer is synthesized via stepwise polycondensation. Key steps include:
- Reacting 2,4,6-trichloro-1,3,5-triazine with N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine under nitrogen to prevent side reactions.
- Controlling stoichiometry (e.g., 1:1 molar ratio) to ensure linear chain growth.
- Purifying intermediates using ethanol recrystallization to remove unreacted monomers .
- Final characterization via MALDI-TOF MS to confirm molecular weight (~1700–2000 g/mol) and NMR to verify structural integrity .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- Mass Spectrometry (MS): ESI+ MS confirms molecular ions (e.g., m/z 198 [M + H]+ for intermediates) and polymer molecular weight .
- NMR Spectroscopy: ¹H NMR resolves substituent environments (e.g., piperidinyl methyl groups at δ 1.0–1.2 ppm) and reaction completion .
- FTIR: Identifies functional groups (e.g., triazine ring vibrations at 1550 cm⁻¹ and amine N-H stretches at 3300 cm⁻¹) .
Q. How can solubility challenges be addressed during purification?
- Use ethanol for recrystallization due to moderate solubility of intermediates.
- For polymers, employ size-exclusion chromatography (SEC) in tetrahydrofuran (THF) to separate high/low molecular weight fractions .
Advanced Research Questions
Q. How can conflicting MS and NMR data be resolved when analyzing reaction intermediates?
Contradictions may arise from incomplete reactions or isomeric byproducts. Mitigation strategies:
Q. What methodologies optimize reaction reproducibility in scaled-up syntheses?
Key variables to control:
- Stoichiometric precision: Use automated syringes for monomer addition.
- Temperature gradients: Maintain reflux conditions (±1°C) to prevent side reactions.
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to enhance triazine reactivity .
Q. How can computational modeling predict the polymer’s thermal stability and degradation pathways?
- Density Functional Theory (DFT): Calculate bond dissociation energies to identify weak points (e.g., triazine-hexanediamine linkages).
- Molecular Dynamics (MD): Simulate degradation under thermal stress (200–300°C) to predict fragment profiles, validated via TGA-FTIR .
Q. What experimental designs assess the compound’s stability under oxidative conditions?
- Accelerated aging: Expose samples to 40°C/75% RH with 0.1% H₂O₂.
- Monitor degradation via GC-MS for volatile byproducts (e.g., morpholine derivatives) and SEC for molecular weight shifts .
Q. How do substituents on the piperidinyl ring influence steric hindrance during polymerization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
